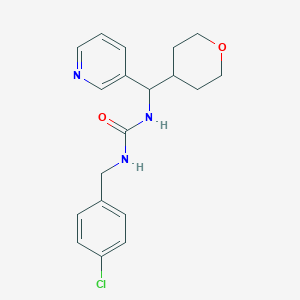

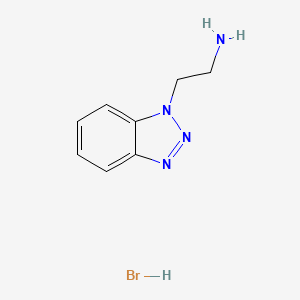

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide is a chemical compound with the CAS Number: 1185439-82-0 . It has a molecular weight of 243.11 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C8H10N4.BrH/c9-5-6-12-8-4-2-1-3-7 (8)10-11-12;/h1-4H,5-6,9H2;1H . The linear formula of this compound is C8 H10 N4 . Br H .Physical and Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 243.11 . The Inchi Code representing its molecular structure is 1S/C8H10N4.BrH/c9-5-6-12-8-4-2-1-3-7 (8)10-11-12;/h1-4H,5-6,9H2;1H .Scientific Research Applications

Corrosion Inhibition

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide has been explored as a corrosion inhibitor. Dahiya et al. (2016) investigated eco-friendly compounds, including 1-Hydroxy 1,2,3-benzotriazole (HOBt), for controlling corrosion of mild steel in acidic medium. Their findings indicated that these compounds are effective corrosion inhibitors, particularly in hydrochloric acid solutions (Dahiya, Lata, Kumar, & Yadav, 2016).

DNA Binding and Nuclease Activity

The compound's derivatives have been studied for DNA binding and nuclease activities. Kumar et al. (2012) synthesized Cu(II) complexes of tridentate ligands, including derivatives of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine, and assessed their DNA binding propensity and nuclease activity. These complexes demonstrated significant binding affinity and induced structural changes in DNA (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

Synthesis and Antimicrobial Activity

In the field of medicinal chemistry, derivatives of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine have been synthesized and evaluated for antimicrobial and antifungal activities. Pejchal et al. (2015) developed novel compounds from this derivative, which showed comparable or better antibacterial and antifungal efficacy than some standard medications (Pejchal, Pejchalová, & Růžičková, 2015).

Molecular Interactions and Solvent Influence

The influence of temperature and solvents on the molecular interactions of derivatives of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine has been a subject of research. Godhani et al. (2019) examined the thermo-acoustical parameters of these derivatives, revealing insights into how solvent and structural modifications affect their thermodynamic properties (Godhani, Mulani, & Mehta, 2019).

Safety and Hazards

Properties

IUPAC Name |

2-(benzotriazol-1-yl)ethanamine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.BrH/c9-5-6-12-8-4-2-1-3-7(8)10-11-12;/h1-4H,5-6,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALFZIAXIQISHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CCN.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyclobutyl(phenyl)methyl]oxirane-2-carboxamide](/img/structure/B2374858.png)

![(Z)-[(4-chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2374860.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374862.png)

![6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374868.png)

![N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2374873.png)

![Tert-butyl 4-[4-[(but-2-ynoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2374874.png)

![3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374876.png)

![6-(Trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-3-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2374877.png)